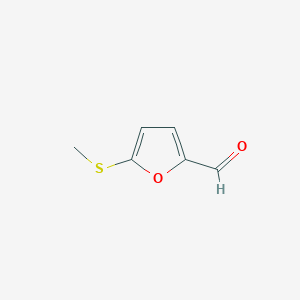2-Furancarboxaldehyde, 5-(methylthio)-
CAS No.: 932-94-5
Cat. No.: VC8009866
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 932-94-5 |
|---|---|
| Molecular Formula | C6H6O2S |
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | 5-methylsulfanylfuran-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H6O2S/c1-9-6-3-2-5(4-7)8-6/h2-4H,1H3 |
| Standard InChI Key | KDICZNRVQKKLFT-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(O1)C=O |
| Canonical SMILES | CSC1=CC=C(O1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a furan ring—a five-membered aromatic heterocycle containing one oxygen atom—with two substituents:
-
Aldehyde group (-CHO) at the 2-position, conferring electrophilic reactivity.
-
Methylthio group (-SCH₃) at the 5-position, enhancing nucleophilic substitution potential .
The planar furan ring facilitates π-π interactions, while the electron-withdrawing aldehyde and electron-donating methylthio group create a polarized electronic environment.
Spectroscopic and Physical Properties
The absence of comprehensive thermodynamic data underscores the need for further experimental characterization.
Synthesis and Production
Laboratory-Scale Synthesis
While detailed protocols are scarce, plausible routes include:
-
Thiolation of 2-Furancarboxaldehyde: Reacting 2-furancarboxaldehyde with methylthiolating agents (e.g., methyl disulfide) under acidic conditions.
-
Cross-Coupling Reactions: Palladium-catalyzed coupling between 5-bromo-2-furancarboxaldehyde and methanethiol .
Challenges include controlling regioselectivity and minimizing polymerization of the aldehyde group.
Industrial Feasibility
Chemical Reactivity and Functionalization
Aldehyde Group Transformations
-
Oxidation: Forms 5-(methylthio)-2-furancarboxylic acid using KMnO₄ or CrO₃.
-
Reduction: Converts to 5-(methylthio)-2-furanmethanol via NaBH₄ or LiAlH₄.
Methylthio Group Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume